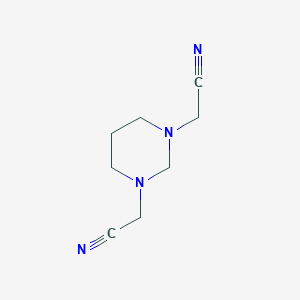![molecular formula C19H36O3 B14559230 Methyl 6-[(2S,5S)-5-octyloxolan-2-yl]hexanoate CAS No. 62136-66-7](/img/structure/B14559230.png)
Methyl 6-[(2S,5S)-5-octyloxolan-2-yl]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-[(2S,5S)-5-octyloxolan-2-yl]hexanoate: is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavorings . This particular compound features a unique structure that includes an oxolane ring and a hexanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-[(2S,5S)-5-octyloxolan-2-yl]hexanoate can be synthesized through the esterification of hexanoic acid with an alcohol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of esters like this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Acid or base catalysts, alcohols, heat.
Major Products:
Hydrolysis: Hexanoic acid and the corresponding alcohol.
Reduction: Alcohols.
Transesterification: New esters and alcohols.
Scientific Research Applications
Chemistry: Methyl 6-[(2S,5S)-5-octyloxolan-2-yl]hexanoate is used as a model compound in studies of esterification and hydrolysis reactions .
Biology: In biological research, esters are often studied for their roles in metabolic pathways and as potential bioactive compounds .
Medicine: Esters are explored for their potential therapeutic properties, including their use as prodrugs that can be metabolized into active pharmaceutical ingredients .
Industry: In the industrial sector, esters like this compound are used in the formulation of fragrances, flavorings, and as intermediates in the synthesis of other chemicals .
Mechanism of Action
The mechanism of action of Methyl 6-[(2S,5S)-5-octyloxolan-2-yl]hexanoate involves its interaction with enzymes that catalyze ester hydrolysis. The compound is hydrolyzed to produce hexanoic acid and the corresponding alcohol, which can then participate in various metabolic pathways . The molecular targets and pathways involved include esterases and other hydrolytic enzymes .
Comparison with Similar Compounds
Methyl hexanoate: A simpler ester with similar hydrolysis and reduction reactions.
Ethyl hexanoate: Another ester with a similar structure but different alcohol group.
Methyl butyrate: A shorter-chain ester with similar chemical properties.
Uniqueness: Methyl 6-[(2S,5S)-5-octyloxolan-2-yl]hexanoate is unique due to its oxolane ring, which imparts distinct chemical and physical properties compared to simpler esters . This structural feature can influence its reactivity and interactions with biological molecules .
Properties
CAS No. |
62136-66-7 |
|---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 6-[(2S,5S)-5-octyloxolan-2-yl]hexanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-9-12-17-15-16-18(22-17)13-10-8-11-14-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18-/m0/s1 |
InChI Key |
LYNDPSJZMFFJQE-ROUUACIJSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1CC[C@@H](O1)CCCCCC(=O)OC |
Canonical SMILES |
CCCCCCCCC1CCC(O1)CCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine](/img/structure/B14559205.png)
silane](/img/structure/B14559213.png)






![3,5-Dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14559248.png)
